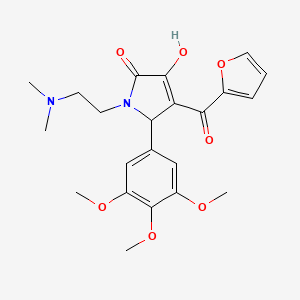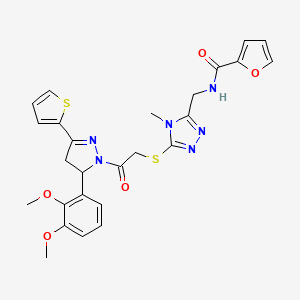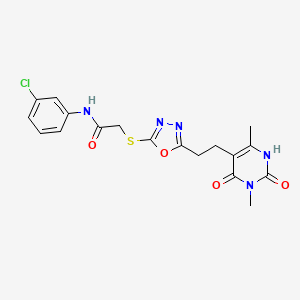
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O7 and its molecular weight is 430.457. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized and characterized pyrrole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) was synthesized through aldol condensation, highlighting the compound's potential as a building block for developing heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This synthesis showcases the structural diversity achievable with pyrrole derivatives and their applicability in creating complex molecular structures (Singh et al., 2014).
Fluorescent Probes
Another application area is the development of fluorescent probes based on pyrrole cores. These probes, with aggregation-enhanced emission (AEE) features, are suitable for detecting low levels of carbon dioxide in gas mixtures, indicating potential uses in biological and medical applications. The probes' fast and iterative response to CO2 showcases their practicality for real-time monitoring, which could be valuable in environmental monitoring and healthcare diagnostics (Wang et al., 2015).
Molecular Structure and Reactivity Studies
The synthesis of thio- and furan-fused heterocycles, including compounds structurally related to the one mentioned, underlines the broad scope of chemical reactions and transformations that these molecules can undergo. These syntheses contribute to our understanding of molecular reactivity and the creation of novel compounds with potential applications in pharmaceuticals and materials science (Ergun et al., 2014).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of pyrrolin-2-ones derivatives. These studies are crucial for discovering new antimicrobial agents and understanding the structure-activity relationships that govern their effectiveness. The synthesis and evaluation of such compounds can lead to the development of new therapeutic agents to combat microbial infections (Gein et al., 2001).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c1-23(2)8-9-24-18(13-11-15(28-3)21(30-5)16(12-13)29-4)17(20(26)22(24)27)19(25)14-7-6-10-31-14/h6-7,10-12,18,26H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBAHUICDNXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)
![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/no-structure.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)